
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features two stereocenters, making it optically active. The presence of long alkyl chains contributes to its hydrophobic nature, which can influence its solubility and reactivity in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include:
Alkene precursor: (2S,3R)-2-Decyl-3-(4-methylpentyl)alkene
Catalyst: Titanium isopropoxide and diethyl tartrate
Oxidant: tert-Butyl hydroperoxide
Solvent: Dichloromethane
Temperature: 0°C to room temperature
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and selectivity of the epoxidation process.
Types of Reactions:
Oxidation: The epoxide ring can be opened by various oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted alcohols or ethers.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products:
Diols: Formed by the ring-opening of the epoxide with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols/Ethers: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-2-Decyl-3-(4-methylpentyl)epoxide: Similar structure but different stereochemistry.
(2S,3R)-2-Decyl-3-(4-methylpentyl)ether: Lacks the epoxide ring, resulting in different reactivity.
(2S,3R)-2-Decyl-3-(4-methylpentyl)alcohol: The epoxide ring is reduced to an alcohol.
Uniqueness: (2S,3R)-2-Decyl-3-(4-methylpentyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Its long alkyl chains also influence its physical properties, making it distinct from other epoxides with shorter or different alkyl groups.
Eigenschaften
CAS-Nummer |
52260-03-4 |
|---|---|
Molekularformel |
C18H36O |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
(2S,3R)-2-decyl-3-(4-methylpentyl)oxirane |
InChI |
InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-14-17-18(19-17)15-12-13-16(2)3/h16-18H,4-15H2,1-3H3/t17-,18+/m0/s1 |
InChI-Schlüssel |
MYAXSLNSJQGASK-ZWKOTPCHSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCC1C(O1)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


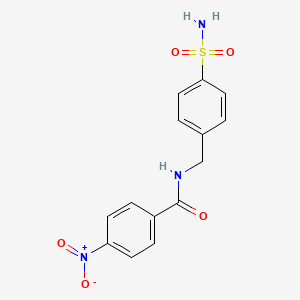

![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

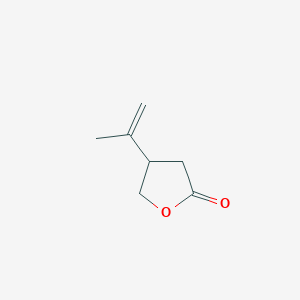
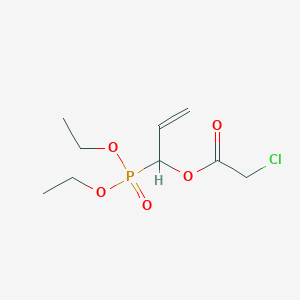

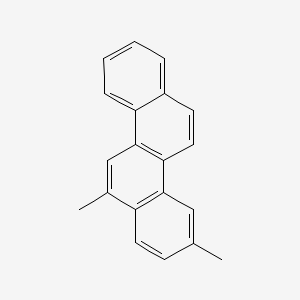

![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
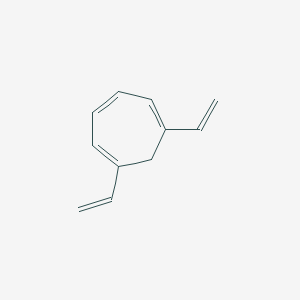
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
